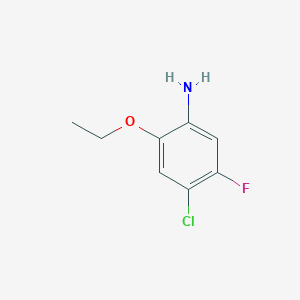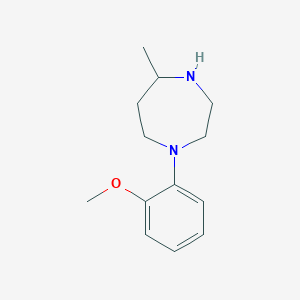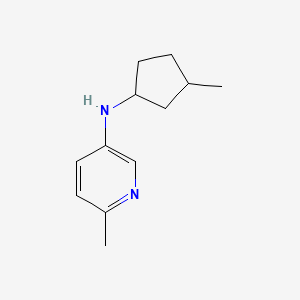
1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol typically involves the reaction of 3-amino-1H-pyrazole with suitable alkylating agents. One common method involves the alkylation of 3-amino-1H-pyrazole with 3-methyl-2-butanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-one.
Reduction: Formation of 1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with target proteins, influencing their conformation and function. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-1H-pyrazol-1-yl)acetic acid: Another pyrazole derivative with similar structural features but different functional groups.
3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol: Similar compound with a different alkyl chain length.
Uniqueness
1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol is unique due to its specific combination of functional groups and alkyl chain length, which can influence its reactivity and interactions with biological targets. Its unique structure allows for specific applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(3-aminopyrazol-1-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-6(2)7(12)5-11-4-3-8(9)10-11/h3-4,6-7,12H,5H2,1-2H3,(H2,9,10) |
InChI Key |
ZXAQCLUWRWOOFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN1C=CC(=N1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


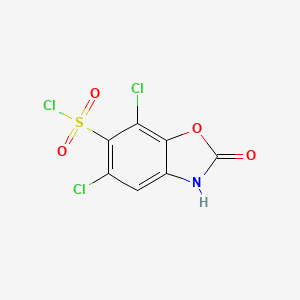
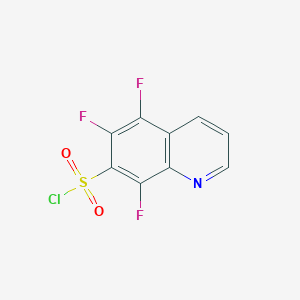
![[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)
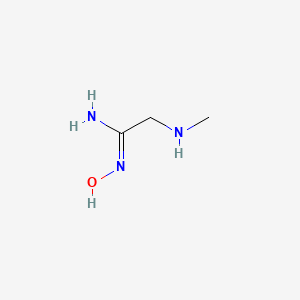
amine](/img/structure/B15272421.png)

